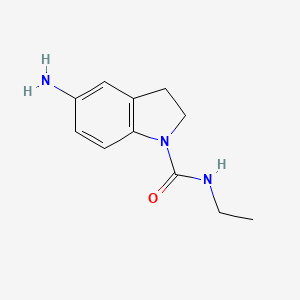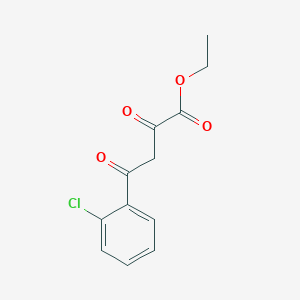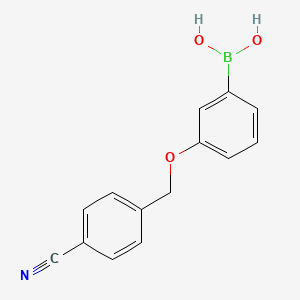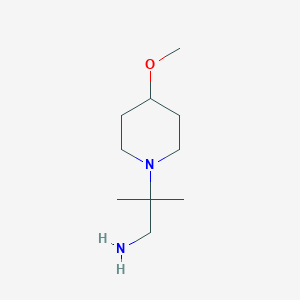amine CAS No. 1250773-86-4](/img/structure/B1454109.png)
[3-(4-Methoxyphenyl)-2-methylpropyl](methyl)amine
説明
The compound 3-(4-Methoxyphenyl)propanal has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da . It’s also known as 3-(4-Methoxyphenyl)propionaldehyde .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanal, a related compound, has been analyzed . It has a molecular formula of C10H12O2 .
Chemical Reactions Analysis
4-Methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propanal include a molecular formula of C10H12O2, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .
科学的研究の応用
Antimicrobial and Antifeedant Activity
- A study by Georgiadis (1976) reported on the synthesis and antimicrobial activity of certain derivatives related to the compound. These derivatives showed significant antimicrobial activity, particularly as coccidiostats, when tested in vitro (Georgiadis, 1976).
- Chattopadhyay et al. (2004) synthesized a derivative from betuligenol, showing notable growth inhibition and antifeedant activity, suggesting potential applications in pest control (Chattopadhyay et al., 2004).
Electrophilic Amination and Reductive Amination Processes
- Velikorodov et al. (2020) discussed the electrophilic amination of certain carbamates, including one related to the compound , demonstrating its use in the synthesis of various amine derivatives (Velikorodov et al., 2020).
- Bawa et al. (2009) described a reductive amination process involving a derivative of the compound, highlighting its utility in synthesizing secondary amines (Bawa et al., 2009).
Synthesis and Characterization of Novel Compounds
- Several studies have focused on synthesizing and characterizing new derivatives of the compound for various applications, ranging from pharmacological testing to materials science. For instance, Ferguson and Keller (1975) synthesized derivatives to study monoamine oxidase inhibition (Ferguson & Keller, 1975), while Lv et al. (2014) applied a derivative in polymer solar cells (Lv et al., 2014).
Potential in Polymer and Material Science
- Abdelaty (2021) synthesized a monomer based on the compound, highlighting its role in producing dual-responsive thermo-pH polymers for potential applications in bio-separation and biotechnology (Abdelaty, 2021).
- Murata et al. (2005) synthesized a π-conjugated polymer bearing multiple aminium radicals, using a derivative of the compound. This study focused on the magnetic properties of these polymers (Murata et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(9-13-2)8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHOACFSSVEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)


![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

amine](/img/structure/B1454039.png)




![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
